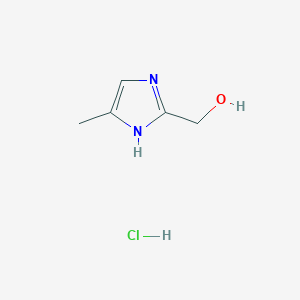
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine
Übersicht
Beschreibung
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine is a chemical compound with the molecular formula C6H4F3NO . It has a molecular weight of 163.098 . It is used in life science research and is categorized under Hydroxymethyl’s .
Molecular Structure Analysis
The InChI code for 2,5,6-Trifluoro-3-(hydroxymethyl)pyridine is 1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 . The InChI key is PKMDOORPGWWWBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5,6-Trifluoro-3-(hydroxymethyl)pyridine has a molecular weight of 163.098 .Wissenschaftliche Forschungsanwendungen
Magnetic and Optical Properties
- The compound was utilized in the synthesis of a new family of Ln(III)(9) clusters, demonstrating a unique sandglass-like topology. This compound facilitated the manifestation of dual physical properties, where the Dysprosium (Dy(III)) clusters exhibited single-molecule magnetism behavior, and the Europium (Eu(III)) clusters showed intense red photoluminescence, marking a significant advancement in the field of lanthanide cluster chemistry (Alexandropoulos et al., 2011).
Food Chemistry and Formation of Pyridin-3-ols
- A study revealed the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, underlining a pathway for the formation of Pyridin-3-ols in honey and various model systems. This process primarily occurs at neutral pH values and is influenced by reaction times and temperatures. The study provided valuable insights into the formation of pyridin-3-ols in foods, emphasizing that their formation is inevitable when 2-oxofurans undergo thermal heating in the presence of ammonia or ammonia-producing compounds (Hidalgo et al., 2020).
Vibrational, Conformational, and Electronic Structure Analysis
- An extensive study on 2-(hydroxymethyl)pyridine derivatives was conducted, providing detailed insights into their vibrational, conformational, and electronic structures through theoretical and experimental spectroscopic analyses. The research offered an understanding of the molecular electrostatic potential, electron density distribution, and chemical reactivity sites, contributing substantially to the comprehension of the electronic properties of these compounds (Arjunan et al., 2012).
Synthesis of Pesticide Precursors
- The compound has been implicated in the synthesis of important pyridine derivatives like 2,3-Dichloro-5-trifluoromethyl Pyridine, a precursor widely used in the production of pesticides. This showcases the compound's significance in the synthesis of agriculturally relevant chemicals (Xin-xin, 2006).
Eigenschaften
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOORPGWWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5,6-Trifluoropyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)

![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)
